Chir-124

Vue d'ensemble

Description

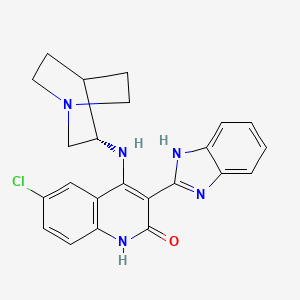

CHIR-124 est un inhibiteur puissant et sélectif de la kinase de point de contrôle 1 (Chk1), une kinase sérine/thréonine qui joue un rôle crucial dans la réponse aux dommages de l'ADN et la régulation du cycle cellulaire. Ce composé est une petite molécule à base de quinolone qui a montré un potentiel significatif pour améliorer la cytotoxicité des poisons de la topoisomérase I dans les études in vitro et in vivo .

Applications De Recherche Scientifique

CHIR-124 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.

Biology: Employed in research to understand the DNA damage response and the role of checkpoint kinase 1 in cellular processes.

Medicine: Investigated for its potential as an anti-cancer agent, particularly in combination with topoisomerase I poisons like camptothecin and SN-38. .

Industry: Utilized in the development of new therapeutic agents targeting checkpoint kinase 1 for cancer treatment

Mécanisme D'action

Target of Action

CHIR-124 is a potent inhibitor of Chk1 . Chk1 kinase is a critical regulator of both S and G2-M phase cell cycle checkpoints in response to DNA damage .

Mode of Action

this compound potently and selectively inhibits Chk1 in vitro . It interacts synergistically with topoisomerase poisons (e.g., camptothecin or SN-38) in causing growth inhibition in several p53-mutant solid tumor cell lines .

Biochemical Pathways

The inhibition of Chk1 by this compound exerts its radiosensitizing effect by a direct effect on cell cycle regulation . This compound abrogates the SN-38–induced S and G2-M checkpoints and potentiates apoptosis in MDA-MD-435 breast cancer cells . The abrogation of the G2-M checkpoint and induction of apoptosis by this compound are enhanced by the loss of p53 .

Pharmacokinetics

It’s known that this compound is a quinolone-based small molecule .

Result of Action

this compound treatment can restore the level of cdc25A protein, which is normally targeted by Chk1 for degradation following DNA damage, indicating that Chk1 signaling is suppressed in the presence of this compound . In an orthotopic breast cancer xenograft model, this compound potentiates the growth inhibitory effects of irinotecan by abrogating the G2-M checkpoint and increasing tumor apoptosis .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

CHIR-124 potently and selectively inhibits Chk1 in vitro . It interacts synergistically with topoisomerase poisons (e.g., camptothecin or SN-38) in causing growth inhibition in several p53-mutant solid tumor cell lines .

Cellular Effects

This compound abrogates the SN-38–induced S and G2-M checkpoints and potentiates apoptosis in MDA-MD-435 breast cancer cells . The abrogation of the G2-M checkpoint and induction of apoptosis by this compound are enhanced by the loss of p53 .

Molecular Mechanism

This compound treatment can restore the level of cdc25A protein, which is normally targeted by Chk1 for degradation following DNA damage, indicating that Chk1 signaling is suppressed in the presence of this compound .

Temporal Effects in Laboratory Settings

In an MDA-MD-435 (mutant p53) breast cancer xenograft model, this compound synergized with CPT-11 in suppressing tumor growth . Increased TUNEL staining was also observed in the tumors from animals treated with the combination .

Dosage Effects in Animal Models

The enhancement of cell death by this compound was markedly increased in isogenic p53-null and p21-null HCT116 cells, supporting the hypothesis that chk1 inhibitors are particularly effective in killing tumors with a defective G2/M checkpoint when used in combination with cytotoxic drugs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CHIR-124 est synthétisé par une série de réactions chimiques impliquant des dérivés de la quinolone. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et des informations détaillées ne sont pas facilement disponibles dans le domaine public. On sait que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure de la quinolone souhaitée .

Méthodes de production industrielle

La production industrielle de this compound suit les protocoles standard pour la synthèse d'inhibiteurs de petites molécules. Cela implique généralement une synthèse chimique à grande échelle, une purification et des processus de contrôle de la qualité pour garantir la pureté et l'efficacité du composé. Les méthodes et conditions exactes utilisées dans la production industrielle sont exclusives et ne sont pas divulguées publiquement .

Analyse Des Réactions Chimiques

Types de réactions

CHIR-124 subit principalement des réactions typiques des dérivés de la quinolone. Celles-ci comprennent :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle de la quinolone.

Réduction : Le composé peut également être réduit dans des conditions spécifiques.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau des atomes d'azote et d'oxygène dans le cycle de la quinolone

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions contrôlées

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'oxydes de quinolone, tandis que la réduction peut produire des dérivés de quinolone réduits .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la kinase de point de contrôle 1 et ses effets sur la régulation du cycle cellulaire.

Biologie : Employé dans la recherche pour comprendre la réponse aux dommages de l'ADN et le rôle de la kinase de point de contrôle 1 dans les processus cellulaires.

Médecine : Investigué pour son potentiel en tant qu'agent anticancéreux, en particulier en association avec des poisons de la topoisomérase I comme la camptothécine et le SN-38. .

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la kinase de point de contrôle 1 pour le traitement du cancer

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la kinase de point de contrôle 1. Cette inhibition perturbe la réponse aux dommages de l'ADN et la régulation du cycle cellulaire, conduisant à une sensibilité accrue des cellules cancéreuses aux agents endommageaants l'ADN. Les cibles moléculaires et les voies impliquées comprennent :

Inhibition de Chk1 : this compound se lie au site de liaison à l'ATP de la kinase de point de contrôle 1, empêchant son activation et la phosphorylation subséquente des cibles en aval.

Points de contrôle du cycle cellulaire : L'inhibition de la kinase de point de contrôle 1 abroge les points de contrôle du cycle cellulaire en phase S et G2-M, conduisant à une augmentation de l'apoptose et de la mort cellulaire dans les cellules cancéreuses

Comparaison Avec Des Composés Similaires

Composés similaires

UCN-01 : Un autre inhibiteur de la kinase de point de contrôle 1, mais structurellement distinct de CHIR-124.

Elesclomol : Un composé qui cible également les cellules cancéreuses, mais par un mécanisme différent.

Tyrphostin-9 : Un inhibiteur ayant des applications similaires dans la recherche sur le cancer.

Brefeldin A : Un composé utilisé dans des contextes de recherche similaires, mais avec un mécanisme d'action différent

Unicité de this compound

This compound est unique en raison de sa forte puissance et de sa sélectivité pour la kinase de point de contrôle 1. Il a montré un potentiel significatif dans les études précliniques pour sa capacité à améliorer les effets cytotoxiques des poisons de la topoisomérase I, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement thérapeutique potentiel .

Propriétés

IUPAC Name |

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVBBVMDHIRCTG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405168-58-3 | |

| Record name | CHIR-124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHIR-124 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHIR-124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)